molecular formula C3H4FN3O2S B2957242 2-Methyl-1,2,4-triazole-3-sulfonyl fluoride CAS No. 2301793-21-3

2-Methyl-1,2,4-triazole-3-sulfonyl fluoride

Cat. No.: B2957242
CAS No.: 2301793-21-3
M. Wt: 165.14
InChI Key: CDUBLUJFXABSBI-UHFFFAOYSA-N
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Description

2-Methyl-1,2,4-triazole-3-sulfonyl fluoride is a specialized chemical reagent designed for research applications. As a sulfonyl fluoride derivative of the 1,2,4-triazole heterocycle, it is of significant interest in medicinal chemistry and chemical biology. The 1,2,4-triazole core is a privileged structure in drug discovery, known for its ability to engage in various non-bonding interactions with biological targets, contributing to its wide range of pharmacological activities . This scaffold is found in numerous clinically used agents, including antifungal drugs (e.g., fluconazole, itraconazole), anticancer agents (e.g., letrozole, anastrozole), and antiviral compounds . The incorporation of a sulfonyl fluoride group enhances the utility of this heterocycle, as this moiety is increasingly valued in modern covalent inhibitor design and activity-based protein profiling (ABPP) due to its reactivity with various amino acid residues. The primary research value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules and as a potential covalent warhead in probe or inhibitor design. Its structural analogs, such as 4H-1,2,4-Triazole-3-sulfonyl fluoride, are handled with strict cold-chain transportation protocols, indicating the reactive nature of this chemical class . Researchers can leverage this compound to develop novel molecules with potential biological activities, such as antimicrobial, anticancer, or antiviral agents, following the established trends in triazole chemistry . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, as related sulfonyl fluoride and triazole derivatives can be hazardous. Always consult the relevant Safety Data Sheet and conduct a comprehensive risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,2,4-triazole-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4FN3O2S/c1-7-3(5-2-6-7)10(4,8)9/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUBLUJFXABSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2301793-21-3
Record name 1-methyl-1H-1,2,4-triazole-5-sulfonyl fluoride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of 2-methyl-1,2,4-triazole with a sulfonyl fluoride reagent. One common method involves the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to form the sulfonyl fluoride derivative. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,4-triazole-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives, which are important intermediates in organic synthesis.

    Reduction Reactions: Reduction of the sulfonyl fluoride group can lead to the formation of sulfinyl or thiol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions to achieve the desired oxidation state.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed to reduce the sulfonyl fluoride group.

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Sulfone Derivatives: Formed through oxidation reactions.

    Sulfinyl and Thiol Derivatives: Formed through reduction reactions.

Scientific Research Applications

It appears there may be a misunderstanding in the query, as the compound requested is "2-Methyl-1,2,4 -triazole-3-sulfonyl fluoride," while the provided search results discuss "2-Methyl-2H-1,2,3 -triazole-4-sulfonyl chloride" and other related compounds. These are distinct chemical structures with potentially different applications. Therefore, the following information will focus on the applications of related compounds, with an emphasis on how they relate to the query.

Triazoles and their Applications

Triazoles are nitrogen-containing heterocyclic compounds with a wide range of applications, particularly in medicinal chemistry, agrochemicals, and material science . The unique properties of both 1,2,3-triazoles and organofluorine substituents offer great potential across various fields when combined .

Applications in Medicinal Chemistry

  • Pharmacological Properties The introduction of fluorine impacts pharmacological properties of drug candidates, including membrane permeability, metabolic stability, lipophilicity, and binding affinity .
  • Therapeutic Potential Triazoles are a significant platform in medicinal chemistry and chemical biology and play key roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress . Many drugs are available on the market, and the synthesis of newer triazoles is a continuous process for uncovering unexplored and advanced pharmacological implications .
  • Bioactive molecules Bioactive molecules with a 1,2,3-triazole core nucleus have antibacterial, antifungal, herbicide, anticancer, protease inhibitory, and antituberculosis activities .

Applications in Agrochemicals

  • Organofluorine compounds have applications in agrochemicals .
  • Mefentrifluconazole was recently introduced to the European market as an effective fungicide .

Applications in Functional Materials

  • The unique properties of organofluorine compounds have resulted in their application in functional materials .
  • Teflon finishes are applied to materials made from ferrous metals, chromium, nickel and its alloys, copper, aluminum, glass, and ceramics and are used in applications such as conveyor chutes, extrusion dies, molding dies, packaging equipment, paint mixers, and textile drying cans .

Synthesis and Reactions

  • 1,2,3-Triazoles can be synthesized through various methods using metal catalysts . For example, a catalytic amount of CuI, ascorbic acid, and DMF/4-methylpiperidine can be used to obtain the product with high yield .
  • Sulfonyl Fluoride Salts can be synthesized by reacting 2-chloroethanesulfonyl fluoride with heterocyclic headgroups, such as 1,2-dimethylimidazole and 1-methyl-1,2,4-triazole, to form sulfonyl fluoride salts .

Specific Triazole Derivatives

  • 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. It is also explored for potential therapeutic applications, including developing new drugs and treatment strategies.
  • 1,2,4-triazole-derived drugs are used as antifungal, herbicidal, antiviral, and catalase inhibitors .

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,4-triazole-3-sulfonyl fluoride involves the inhibition of specific enzymes by forming covalent bonds with the active site residues. This covalent modification leads to the inactivation of the enzyme, thereby disrupting the metabolic pathways in which the enzyme is involved. The molecular targets of this compound include serine proteases and other enzymes with nucleophilic active site residues.

Comparison with Similar Compounds

1,2,4-Triazole-3-sulfonyl Fluoride

  • Molecular Formula : C₂H₂FN₃O₂S
  • Molecular Weight : 151.12 g/mol
  • Key Differences: Lacks the methyl group at the 4-position of the triazole ring. Applications: Used as a precursor for synthesizing more complex triazole derivatives in drug discovery.

4-(2-Methoxyethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl Fluoride

  • Molecular Formula : C₅H₇FN₂O₂S
  • Molecular Weight : 178.19 g/mol
  • Key Differences: Contains a 2-methoxyethyl substituent at the 4-position and an additional methyl group at the 5-position. Increased molecular weight and lipophilicity compared to the target compound. Potential Use: Enhanced bioavailability in agrochemical applications due to bulkier substituents.

Trifluoromethanesulfonyl Chloride (Triflic Chloride)

  • Molecular Formula : CClF₃O₂S
  • Molecular Weight : 168.52 g/mol
  • Key Differences: A non-heterocyclic sulfonyl halide with a trifluoromethyl group. Higher boiling point (29–32°C) and density (1.583 g/mL) compared to triazole-based sulfonyl fluorides. Applications: Widely used as a strong acid catalyst in organic synthesis, but more corrosive and reactive than sulfonyl fluorides.

Structural and Functional Analysis

Reactivity of Sulfonyl Fluorides

Sulfonyl fluorides are electrophilic reagents that react with nucleophiles (e.g., amines, thiols) under mild conditions.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
2-Methyl-1,2,4-triazole-3-sulfonyl fluoride C₃H₄FN₃O₂S 151.12 4-methyl, 3-SO₂F Drug discovery, herbicides
1,2,4-Triazole-3-sulfonyl fluoride C₂H₂FN₃O₂S 151.12 3-SO₂F Click chemistry reagents
4-(2-Methoxyethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride C₅H₇FN₂O₂S 178.19 4-(2-methoxyethyl), 5-methyl Agrochemical intermediates
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 -SO₂Cl, -CF₃ Catalysis, polymer synthesis

Biological Activity

2-Methyl-1,2,4-triazole-3-sulfonyl fluoride is a compound belonging to the class of triazoles, which are known for their diverse biological activities and therapeutic potential. The triazole ring structure allows for various substitutions, leading to compounds with significant pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, anticancer, and other therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C4H6FN3O2S\text{C}_4\text{H}_6\text{F}\text{N}_3\text{O}_2\text{S}

This compound features a sulfonyl fluoride group that enhances its electrophilic character, making it a potential candidate for interactions with nucleophilic sites in biological molecules.

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance, 2-Methyl-1,2,4-triazole derivatives have shown comparable efficacy to established antibiotics like tetracycline and fluconazole .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundActivity TypeReference
2-Methyl-1,2,4-triazoleAntibacterial
FluconazoleAntifungal
CefatrizineAntibacterial

Antiviral Activity

The antiviral potential of triazoles has also been documented. Compounds containing the triazole moiety have been investigated for their ability to inhibit viral replication. In particular, studies have highlighted the role of sulfonyl fluorides in modulating viral protein interactions .

Anticancer Activity

Triazole derivatives are recognized for their anticancer properties. For example, certain 1,2,4-triazolethiones exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various triazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Notably, compounds with the triazole-thione structure demonstrated potent activity with IC50 values in the nanomolar range .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
Triazolethione AMCF-724
Triazolethione BBel-7402182

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic amino acid residues in proteins. This characteristic allows it to modulate protein functions and disrupt essential biological processes in pathogens or cancer cells .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-1,2,4-triazole-3-sulfonyl fluoride with high enantiomeric excess?

The compound can be synthesized via kinetic resolution of allenyl boronic esters using (dIpc)₂BH (diisopinocampheylborane) at -25°C. This method selectively generates (R)-Z-4 (γ-allylborane) with 87–94% enantiomeric excess (ee). Subsequent isomerization at 95°C converts (R)-Z-4 to the thermodynamically stable (S)-E-7 isomer. Allenylation with aldehydes followed by oxidation yields 1,2-syn and 1,2-anti diastereomers, demonstrating temperature-dependent stereochemical control .

Q. Which analytical techniques are recommended for characterizing this compound?

X-ray crystallography (at 100 K) is critical for resolving stereochemical ambiguities, as seen in structurally similar triazole derivatives. Thin-layer chromatography (TLC) and NMR spectroscopy are essential for monitoring reaction progress and purity. For example, TLC was used to track the formation of dispirophosphazenes in related syntheses .

Q. How stable is this compound under varying reaction conditions?

Stability is highly dependent on temperature and solvent. Heating to 95°C induces isomerization of intermediates (e.g., γ-allylboranes), while reactions in tetrahydrofuran (THF) at room temperature over 3 days are stable for stepwise functionalization .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound derivatives be achieved?

Diastereoselectivity is controlled via thermodynamic vs. kinetic pathways. At -25°C, kinetic resolution favors 1,2-syn diastereomers, whereas heating to 95°C shifts equilibrium toward 1,2-anti products. This approach was validated in the synthesis of γ-allylboranes and subsequent allenylation .

Q. What computational methods support the design of this compound analogs for biological activity?

Molecular docking studies (e.g., AutoDock Vina) are used to predict binding affinities of triazole-sulfonamide hybrids to anti-proliferative targets. For example, quinoxaline-linked 1,2,4-triazole sulfonamides showed enhanced activity against cancer cell lines, guided by docking results .

Q. How do reaction conditions influence the regioselectivity of sulfonyl fluoride functionalization?

Regioselectivity in triazole sulfonylation is modulated by steric and electronic factors. For instance, bulky boranes like (dIpc)₂BH favor γ-selectivity in allenyl boronic ester reactions, while polar solvents (e.g., THF) stabilize intermediates for precise functional group addition .

Q. What strategies mitigate competing O-alkylation during triazole synthesis?

Methylation agents (e.g., methyl iodide) predominantly yield O-alkylation byproducts in triazole systems. To suppress this, low-temperature conditions (-25°C) and sterically hindered bases (e.g., Et₃N) enhance N-alkylation efficiency, as demonstrated in analogous benzisothiazolinone syntheses .

Methodological Tables

Parameter Kinetic Control (1,2-syn) Thermodynamic Control (1,2-anti)
Temperature-25°C95°C
Catalyst(dIpc)₂BHNone (thermal isomerization)
Enantiomeric Excess (ee)87–94%85–92%
Reaction Time12–24 hours2–4 hours
Key Intermediate(R)-Z-4(S)-E-7
Reference

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